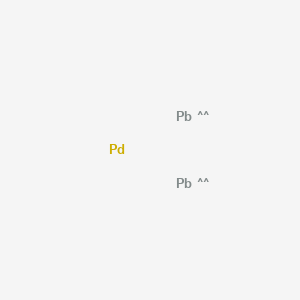
CID 71354896
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CID 71354896 is a chemical compound with unique properties that have garnered significant interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 71354896 involves several steps, including initial raw material selection, reaction conditions, and purification processes. One common synthetic route starts with a Friedel-Craft reaction, followed by amidation, reduction, and a tert-butyloxycarbonyl protection reaction to obtain the target product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced technologies such as microwave-assisted acid digestion and hot plate digestion for sample preparation .
Chemical Reactions Analysis
Types of Reactions
CID 71354896 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include concentrated nitric acid, hydrochloric acid, and other trace metal grade acids. The reaction conditions often involve heating, cooling, and the use of fume extraction hoods to ensure safety and efficiency .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products are typically analyzed using techniques such as atomic absorption spectroscopy and inductively coupled plasma spectroscopy to determine their composition and purity .
Scientific Research Applications
CID 71354896 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biological studies to understand molecular interactions and pathways.
Medicine: Investigated for its potential therapeutic effects and mechanisms of action.
Industry: Utilized in industrial processes for the production of specialized materials and compounds
Mechanism of Action
The mechanism of action of CID 71354896 involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to target molecules, altering their structure and function. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
CID 71354896 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures and properties, such as other derivatives of indole and related compounds.
List of Similar Compounds
- Indole derivatives
- Fluorescence detection agents
- Bisphosphonates
This compound stands out due to its unique combination of properties, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
12259-76-6 |
|---|---|
Molecular Formula |
Pb2Pd |
Molecular Weight |
5.2e+02 g/mol |
InChI |
InChI=1S/2Pb.Pd |
InChI Key |
PQMBLMYTHWHNEE-UHFFFAOYSA-N |
Canonical SMILES |
[Pd].[Pb].[Pb] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















